(2R)-2-(Oxepan-4-yl)propan-1-amine
Description
(2R)-2-(Oxepan-4-yl)propan-1-amine is a chiral primary amine featuring a seven-membered oxepane ring (a cyclic ether with one oxygen atom) at the 2-position of the propane backbone. The (2R) stereochemistry confers enantioselectivity, which is critical in pharmacological and catalytic applications. Oxepane’s larger ring size compared to morpholine (six-membered) or oxane (tetrahydropyran) may influence conformational flexibility, solubility, and binding interactions .
Properties
IUPAC Name |
(2R)-2-(oxepan-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
a. Cyclic Ether Substituents
- (2R)-2-(Morpholin-4-yl)propan-1-amine ():
Morpholine’s smaller, nitrogen-containing ring enhances hydrogen-bonding capacity and polarity compared to oxepane. This may increase aqueous solubility but reduce lipophilicity, impacting membrane permeability in biological systems .
- (2R)-2-(Oxepan-4-yl)propan-1-amine (Hypothetical): The seven-membered oxepane ring likely reduces ring strain compared to morpholine, improving thermodynamic stability. Its larger size may enhance hydrophobic interactions in nonpolar environments .
b. Aromatic vs. Alicyclic Substituents
- This compound’s molecular formula (C₇H₁₂ClF₂N) includes halogen atoms, enhancing its stability and bioavailability .
- Synthesized via transition metal-free catalytic reduction (79% yield), this method could be applicable to oxepane derivatives .
Chiral Resolution and Chromatography
highlights chiral separation techniques for amines like 2-(4-ethoxyphenyl)propan-1-amine using a Chiralpak IA column. The mobile phase (n-hexane/iso-propanol with ethylenediamine) suggests that oxepane derivatives may require similar conditions for enantiomeric resolution, contingent on their polarity and steric profile .
Research Findings and Limitations
Key Insights :
- Contradictions/Gaps: No direct evidence on this compound’s synthesis or properties. Limited data on oxepane-containing amines in the provided materials; comparisons rely on structural extrapolation.
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